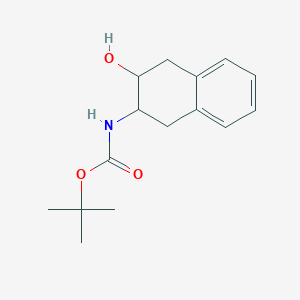
3-Tert-butoxycarbonylamino-1,2,3,4-tetrahydro-2-naphthalenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of crowded naphthalene derivatives has been explored in various studies. One such derivative, 5,6,8-tri(tert-butyl)-1,2,3,4-tetraphenylnaphthalene, was predicted to be the most crowded naphthalene derivative with normal stability. Attempts to synthesize this compound led to the formation of a stable norbornadienone, which was then successfully converted to the desired naphthalene derivative upon heating. This process highlighted the challenges associated with the steric strain imposed by tert-butyl groups during synthesis .
Molecular Structure Analysis
X-ray crystallography has been a crucial tool in determining the molecular structures of various naphthalene derivatives. For instance, the structure of a stable norbornadienone was characterized, revealing significant distortions from a typical naphthalene geometry due to the presence of tert-butyl groups. The molecular structure of a ternary complex involving a naphthalene diimide was also elucidated using X-ray crystallography, showcasing the inclusion of the diimide between metallocavitand hemispheres . Additionally, the longest C-C bond length recorded to date was observed in a t-Bu-substituted derivative of cyclobutanaphthalene, demonstrating the impact of steric bulk on molecular dimensions .
Chemical Reactions Analysis
The reactivity of tert-butyl-substituted naphthalenes has been studied through various chemical reactions. Chlorination of di-tert-butyl-2-naphthol led to unexpected products, with structural elucidation provided by NMR spectroscopy . Mass spectrometry has been used to investigate the fragmentation patterns of di-tert-butylnaphthalenes, revealing insights into hydrogen migration and the formation of intermediate ion-molecule complexes . The acid-catalyzed ring opening of 1,2-N-tertbutylimino derivatives of tetrahydronaphthalenes has been explored, resulting in the synthesis of cis- and trans-2-tert-butylamino-1,2,3,4-tetrahydro-1-naphthalenols with varying stereoselectivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthalene derivatives have been characterized through various techniques. Cyclic voltammetry was used to study the electrochemical behavior of a ternary complex involving a naphthalene diimide, while absorption and fluorescence spectroscopy provided further insights into the complex's properties, including the substantial quenching of diimide fluorescence upon complexation . The introduction of a modified benzyloxycarbonyl protective group improved the solubility and facilitated the synthesis of molecularly uniform oligourethanes based on naphthalene diisocyanate .
Wissenschaftliche Forschungsanwendungen
Plastic Scintillators and Luminescent Dyes
Research on plastic scintillators based on polymethyl methacrylate indicates that naphthalene derivatives can significantly impact the scintillation efficiency, optical transparency, and stability of these materials. The study suggests that replacing conventional naphthalene with certain derivatives can improve characteristics like thermal, light, and radiation-damage stability, hinting at the potential of such compounds in enhancing the performance of luminescent materials (Salimgareeva & Kolesov, 2005).
Environmental Science and Toxicology
A review on synthetic phenolic antioxidants, which shares structural similarities with the queried compound, discusses their widespread use, environmental occurrence, and potential human exposure. This research outlines the need for developing novel antioxidants with lower toxicity and environmental impact, suggesting a direction for future studies on naphthalene derivatives (Liu & Mabury, 2020).
Biomedical Applications of Quinoxaline Derivatives
Another area of application is in the field of biomedical research, where quinoxaline derivatives, related to naphthalene through the aromatic heterocycle structure, are explored for antimicrobial activities and the treatment of chronic and metabolic diseases. This highlights the potential medicinal value of structurally complex naphthalene derivatives (Pereira et al., 2015).
Environmental Degradation and Bioremediation
Studies on the microbial degradation of polycyclic aromatic hydrocarbons (PAHs), including naphthalene, underscore the environmental significance of understanding how these compounds break down in nature. Research in this area aims to enhance bioremediation techniques for PAH-contaminated sites, suggesting that naphthalene derivatives could play a role in environmental cleanup efforts (Peng et al., 2008).
Safety And Hazards
The safety and hazards of “3-Tert-butoxycarbonylamino-1,2,3,4-tetrahydro-2-naphthalenol” are not directly available. However, a related compound, 1-Naphthol, has a safety data sheet available6.
Zukünftige Richtungen
“3-Tert-butoxycarbonylamino-1,2,3,4-tetrahydro-2-naphthalenol” has immense potential in scientific research, particularly in the fields of pharmaceuticals and materials science1. Further research and development could lead to new applications and discoveries.
Eigenschaften
IUPAC Name |
tert-butyl N-(3-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-12-8-10-6-4-5-7-11(10)9-13(12)17/h4-7,12-13,17H,8-9H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEAPCDDYJLQCME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2=CC=CC=C2CC1O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Tert-butoxycarbonylamino-1,2,3,4-tetrahydro-2-naphthalenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2519705.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2519707.png)
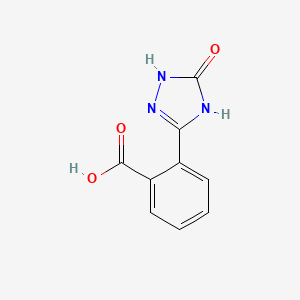
![7-(4-fluoroanilino)-5-methyl-2-phenethyl[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2519712.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-chloro-4-fluorobenzamide](/img/structure/B2519715.png)
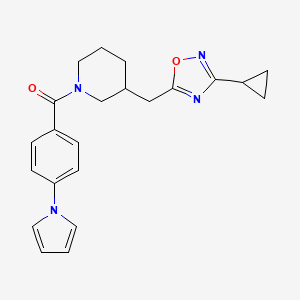
![N-(2-Cyanophenyl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2519717.png)
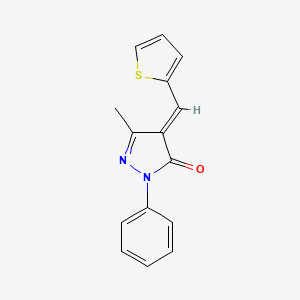
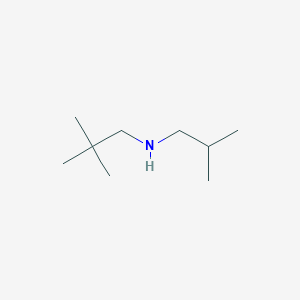
![3-[4-(2-Ethyl-1,3-thiazol-4-yl)phenyl]-5-(5-methyl-2-thienyl)-1,2,4-oxadiazole](/img/structure/B2519720.png)
![N-(3,4-dimethoxyphenyl)-2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2519722.png)
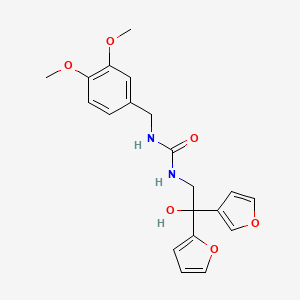
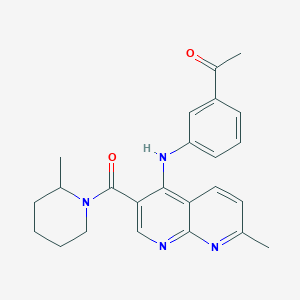
![1-mesityl-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2519727.png)